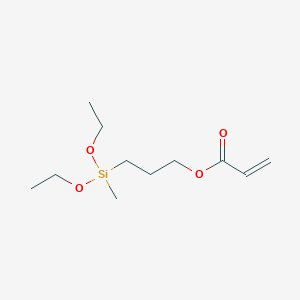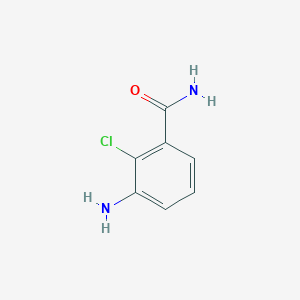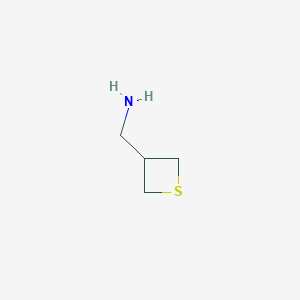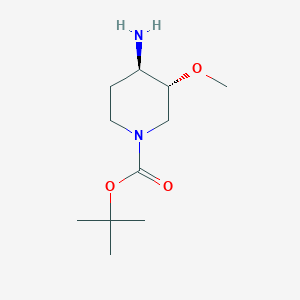
(3-ACRYLOXYPROPYL)METHYLDIETHOXYSILANE, 95per cent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Acryloxypropyl)methyldiethoxysilane, also known as 3-APS, is an organosilicon compound with a wide range of applications in scientific research. It is a colorless liquid with a low viscosity and a boiling point of 107°C. This compound is used in a variety of applications, such as synthesis of polymers, coating of surfaces, and as a cross-linking agent. It has been used in the production of polymers, coatings, and other materials for over 50 years.
科学的研究の応用
Radially Layered Copoly Dendrimers
(Dvornic et al., 2000) explored the synthesis and characterization of radially layered copoly-dendrimers. These dendrimers, composed of a hydrophilic poly(amidoamine) interior with hydrophobic organosilicon surfaces, were prepared using (3-acryloxypropyl)methyldiethoxysilane. They exhibited significant surface activity and potential novel applications.
PMMA/Silica Nanocomposite Studies
(Yang & Nelson, 2004) synthesized Polymethylmethacrylate (PMMA)/silica nanocomposites, using (3-acryloxypropyl)methyldiethoxysilane for silica surface modification. This study found improved thermal stabilities in the resulting nanocomposites.
Electrical Properties of Epoxy Nanocomposites
(Huang et al., 2010) investigated the influence of silica nanoparticle surface treatment on epoxy composites' morphology and electrical properties. (3-Glycidoxypropyl)methyldiethoxysilane was used as a silane coupling agent, improving the dispersion and electrical properties of the nanoparticles in epoxy.
Organic-Siloxane in Latex Particles
(Liu et al., 2008) conducted a study on latex particles with a polyacrylate core and polydimethylsiloxane shell. The study used 3-(methacryloxypropyl)-trimethoxysilane for linking the core and shell in a semi-continuous seeded emulsion polymerization process.
Interface in Polymer-Silica Composites
(Jo and Blum, 1999) studied the dynamics of the interfacial layer between [3-(acryloxy)propyl]trimethoxysilane and polymer−silica using NMR and mechanical testing. The study highlighted improvements in flexural strength and surface dynamics.
Shear Bond Strength in Dental Applications
(Lung et al., 2012) researched the effect of (3-acryloxypropyl)trimethoxysilane blended with cross-linking silanes on the shear bond strength between resin-composite cement and silicatized zirconia. This study is significant for dental applications.
Hybrid Organic-Inorganic Films
(Innocenzi et al., 2003) focused on controlling the thermal polymerization process in hybrid materials synthesis using 3-methacryloxypropyltrimethoxysilane. The study emphasized the importance of synthesis parameters in achieving efficient polymerization.
Polymer-Silica Composite Particles
(Qin et al., 2000) synthesized poly(methyl acrylate-co-itaconic anhydride)/TiO2 hybrid materials. This process involved the use of 3-aminopropyltriethoxysilane for covalent bonding between organic and inorganic phases.
Safety and Hazards
作用機序
Target of Action
3-(Diethoxy(methyl)silyl)propyl acrylate, also known as (3-acryloxypropyl)methyldiethoxysilane, primarily targets metal surfaces . It acts as a chelating agent, forming stable bonds with metal surfaces .
Mode of Action
This compound interacts with metal surfaces by forming a coating . This coating is achieved through a process known as polymerization, where the compound acts as an initiator . The compound’s ability to cross-link molecules allows it to form stable bonds with metal surfaces .
Biochemical Pathways
The primary biochemical pathway involved in the action of 3-(Diethoxy(methyl)silyl)propyl acrylate is the polymerization process . This process results in the formation of polymers and coatings . The hydroxy group on this molecule can be converted into an acid or ester, which allows it to react with other compounds .
Pharmacokinetics
It’s also able to adsorb water vapor, which helps to keep the surface dry and free from corrosion .
Result of Action
The primary result of the action of 3-(Diethoxy(methyl)silyl)propyl acrylate is the prevention of corrosion on metal surfaces . By forming a protective coating, it helps maintain the integrity of the metal surface . Additionally, it has optical properties that are sensitive to light, allowing it to be used for chromatographic purposes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Diethoxy(methyl)silyl)propyl acrylate. For instance, the presence of moisture can affect its ability to form a protective coating . The compound has the ability to adsorb water vapor, which helps to keep the surface dry and free from corrosion .
特性
IUPAC Name |
3-[diethoxy(methyl)silyl]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-5-11(12)13-9-8-10-16(4,14-6-2)15-7-3/h5H,1,6-10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWIZRDPCQAYRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCOC(=O)C=C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)

![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)
![4-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148766.png)


![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)
